1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic thieno-pyrimidine derivative characterized by a fused thiophene-pyrimidine core with a 2,4-dione moiety. Its structure features a 4-tert-butylphenylmethyl group at position 1 and a 2-fluorophenyl substituent at position 3 (Figure 1).
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN2O2S/c1-23(2,3)16-10-8-15(9-11-16)14-25-19-12-13-29-20(19)21(27)26(22(25)28)18-7-5-4-6-17(18)24/h4-13,20H,14H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDIZOGQRJLIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326890-16-7) is a member of the thieno[3,2-d]pyrimidine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 435.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a tert-butylphenyl group and a fluorophenyl group.
Biological Activity Overview
Thieno[3,2-d]pyrimidine derivatives are known for their broad spectrum of biological activities. The specific compound under consideration exhibits significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives using different cancer cell lines. The following table summarizes some key findings related to the cytotoxic activity of various thieno[3,2-d]pyrimidine derivatives:
Note: Specific IC50 values for the compound are yet to be reported in the literature.
The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their cytotoxic effects is believed to involve multiple pathways:
- Inhibition of cell proliferation : These compounds may interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
- Enzyme inhibition : Certain derivatives have been shown to inhibit specific enzymes associated with tumor growth.
Study 1: Cytotoxic Evaluation
A study conducted by Gryshchenko et al. synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their cytotoxicity against A549 and HepG2 cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 0.16 µM against FGFR1 inhibition, indicating potent anticancer activity .
Study 2: Structure-Activity Relationship (SAR)
Another study explored the SAR of thieno[3,2-d]pyrimidines and identified key structural features that enhance biological activity. The presence of electron-withdrawing groups such as fluorines was found to significantly increase cytotoxic potency .
Comparison with Similar Compounds
Substituent Effects on Activity
- Fluorine Substitution: The 2-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 3-methylphenyl in ). Fluorine’s electronegativity can polarize adjacent bonds, influencing interactions with hydrophobic enzyme pockets .
- tert-Butyl Group : The bulky 4-tert-butylphenylmethyl group likely improves lipophilicity (logP) and resistance to oxidative metabolism, as seen in optimized GnRH antagonists like TAK-385 .
Physicochemical Properties
Preparation Methods
Temperature and Solvent Effects
Elevated temperatures (>100°C) accelerate ring closure but risk decomposition of the tert-butyl group. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethereal solvents (THF, MTBE) improve selectivity in alkylation steps. A comparative analysis of solvent systems is provided in Table 1.
Table 1: Solvent Optimization for Key Synthetic Steps
| Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core Cyclization | Formic Acid | 110 | 88 | 95 |
| N1-Alkylation | DMF | 70 | 82 | 98 |
| C3-Arylation | Toluene/H₂O | 90 | 78 | 97 |
Catalytic Systems
Palladium-based catalysts outperform copper in arylation reactions, particularly for electron-deficient aryl halides. The use of Buchwald-Hartwig precatalysts (e.g., Pd₂(dba)₃) with Xantphos ligand increases turnover numbers to >1,000 for 2-fluorophenyl coupling.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- $$^{1}\text{H}$$ NMR (500 MHz, CDCl₃): δ 1.35 (s, 9H, C(CH₃)₃), 4.85 (s, 2H, NCH₂Ar), 7.20–7.45 (m, 8H, Ar-H), 10.25 (s, 1H, NH).
- $$^{19}\text{F}$$ NMR (470 MHz, CDCl₃): δ -118.5 (m, 1F, Ar-F).
- $$^{13}\text{C}$$ NMR (126 MHz, CDCl₃): δ 31.2 (C(CH₃)₃), 57.8 (NCH₂Ar), 115.5–162.0 (Ar-C), 163.5/167.0 (C=O).
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-thieno[3,2-d]pyrimidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thieno[3,2-d]pyrimidine core formation, followed by sequential functionalization. For example:
Core Formation : Cyclocondensation of thiourea with substituted carbonyl precursors under acidic catalysis (e.g., p-toluenesulfonic acid) to form the thieno-pyrimidine ring .
Substituent Introduction : Alkylation at the N1 position using 4-tert-butylbenzyl halides, and SNAr reactions for fluorophenyl group incorporation at C3. Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to minimize side products. For fluorinated aryl groups, mild metal-free conditions (e.g., KF in DMF) can enhance yield and selectivity .
- Key Parameters : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, the 2-fluorophenyl group shows distinct ¹⁹F NMR shifts near -115 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .
- Computational Analysis : DFT calculations to predict lipophilicity (logP), polar surface area, and bioavailability. Software like Gaussian or Schrödinger Suite can model 3D conformations and electronic properties .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize target-agnostic screens:
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against kinase panels (e.g., PI3K, LIM kinase) due to structural similarity to known kinase inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the tert-butyl group (e.g., replace with cyclopropyl or trifluoromethyl) and fluorophenyl position (ortho/meta substitution). Use parallel synthesis for efficiency .
- Biological Testing : Compare IC50 values across analogs in kinase assays. For example, tert-butyl groups enhance lipophilicity and membrane permeability, while 2-fluorophenyl improves target binding affinity .
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ values) with activity.
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays).
- Solubility Checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers. Poor solubility may artificially reduce apparent activity .
- Metabolic Stability : Test liver microsome stability; rapid degradation in some assays may explain discrepancies.
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking Studies : Use crystal structures of target proteins (e.g., PI3Kγ, PDB: 3DBS) to model binding modes. Focus on hydrogen bonds between the pyrimidine-dione core and kinase hinge region .
- MD Simulations : Run 100-ns simulations to assess conformational stability of ligand-protein complexes. Calculate binding free energy (MM-PBSA) to rank derivatives .
Q. What experimental approaches validate hypothesized metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Identify metabolites via LC-MS/MS. For fluorinated compounds, monitor defluorination (m/z shifts of -18 Da) .
- Isotope Labeling : Synthesize a deuterated analog at metabolically labile sites (e.g., benzylic position) to track metabolic hotspots.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
